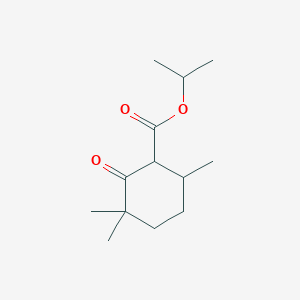
Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester is an organic compound with the molecular formula C₁₃H₂₂O₃. This compound is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of a 3,3,6-trimethyl-2-oxo group and a 1-methylethyl ester group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester can be synthesized through several methods. One common approach involves the esterification of cyclohexanecarboxylic acid with 3,3,6-trimethyl-2-oxo-1-methylethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: A simpler derivative without the 3,3,6-trimethyl-2-oxo group.
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a 1-methylethyl ester group.
Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, methyl ester: Similar structure but with a methyl ester group.
Uniqueness
Cyclohexanecarboxylic acid, 3,3,6-trimethyl-2-oxo-, 1-methylethyl ester is unique due to its specific ester group and the presence of the 3,3,6-trimethyl-2-oxo group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Propriétés
Numéro CAS |
834900-75-3 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
propan-2-yl 3,3,6-trimethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-8(2)16-12(15)10-9(3)6-7-13(4,5)11(10)14/h8-10H,6-7H2,1-5H3 |
Clé InChI |
LEZDLYZREUBLQP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(=O)C1C(=O)OC(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


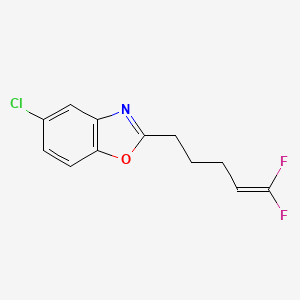
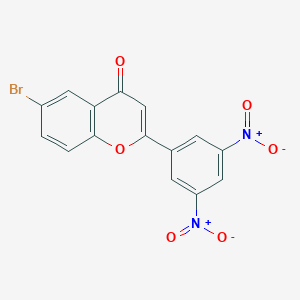
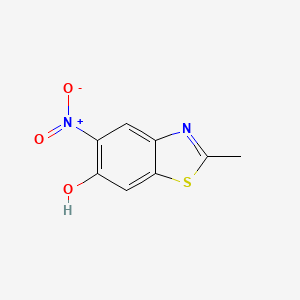
![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)
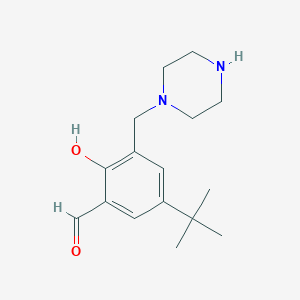
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
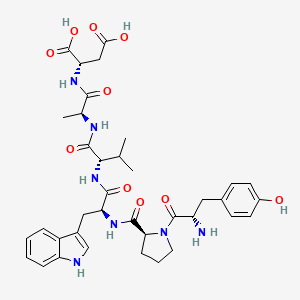
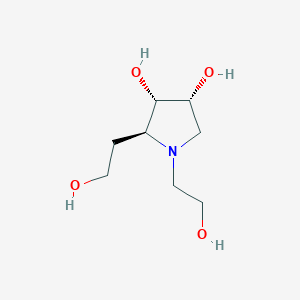

![3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide](/img/structure/B14194005.png)

